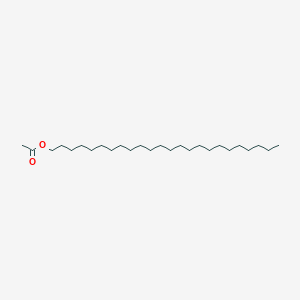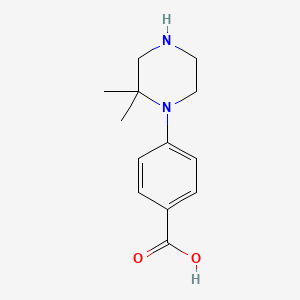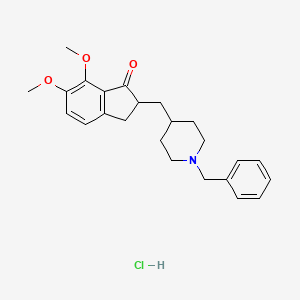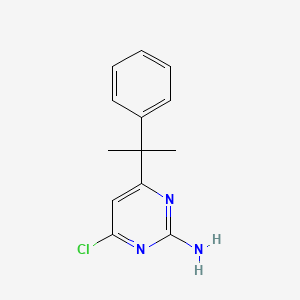![molecular formula C16H22N2O2 B15355142 (4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B15355142.png)
(4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone is an organic compound that comprises a cyclobutyl piperazine core structure bound to a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone typically involves several steps:
Cyclobutylpiperazine Synthesis: : The cyclobutyl ring is first formed, often through a cyclization reaction involving a suitable starting material like cyclobutane.
Attachment to Piperazine: : The cyclobutyl ring is then attached to a piperazine molecule, typically via nucleophilic substitution reactions.
Introduction of the Phenyl Group: : The phenyl group with a hydroxymethyl substituent is introduced through coupling reactions, such as Suzuki or Heck coupling.
Final Methanone Formation: : The methanone group is usually introduced through oxidation reactions, where a hydroxyl group is oxidized to form the ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes to ensure scalability and cost-effectiveness. Key considerations include the availability of starting materials, reaction yields, and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone can undergo various types of chemical reactions:
Oxidation: : The hydroxymethyl group can be further oxidized to form carboxylic acids or other carbonyl compounds.
Reduction: : The methanone group can be reduced to form alcohols or other derivatives.
Substitution: : The phenyl and piperazine rings can undergo electrophilic or nucleophilic substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Catalysts: : Palladium on carbon, copper (II) sulfate
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions may result in alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules.
Biology
Biologically, this compound might be explored for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, research may focus on its potential therapeutic properties. It could be investigated for its ability to modulate biological pathways, serving as a lead compound in drug discovery.
Industry
Industrially, it may have applications in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism by which (4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone exerts its effects typically involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies on molecular docking and binding assays are often used to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to (4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone include:
(4-Methylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone
(4-Phenylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone
Uniqueness
What sets this compound apart is the presence of the cyclobutyl ring, which may impart unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
There you go! A detailed dive into this compound. How are you feeling about it?
Eigenschaften
Molekularformel |
C16H22N2O2 |
|---|---|
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
(4-cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone |
InChI |
InChI=1S/C16H22N2O2/c19-12-13-4-6-14(7-5-13)16(20)18-10-8-17(9-11-18)15-2-1-3-15/h4-7,15,19H,1-3,8-12H2 |
InChI-Schlüssel |
GYYCERYGROWVNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


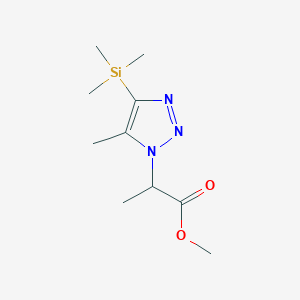

![5-[(5-Bromotetrazol-2-yl)methyl]-2-chloropyridine-3-carbonitrile](/img/structure/B15355096.png)
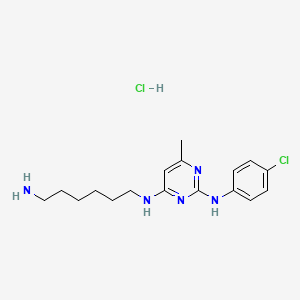
![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide](/img/structure/B15355105.png)

